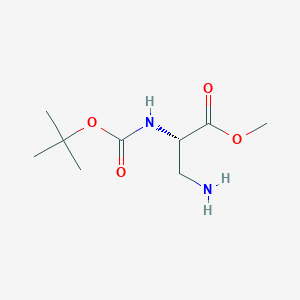

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGRJOCEIWGCTB-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471738 | |

| Record name | Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61040-20-8 | |

| Record name | 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061040208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23WZP7XJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, a synthetically versatile building block, is a cornerstone in the design and synthesis of innovative therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and its critical applications in the development of novel peptidomimetics and other complex drug candidates. With the strategic placement of a Boc-protected alpha-amino group and a free beta-amino group, this chiral molecule offers a unique scaffold for creating structurally diverse and biologically active compounds. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering actionable insights and detailed protocols to effectively utilize this valuable intermediate in their research and development endeavors.

Introduction: The Strategic Importance of this compound

In the landscape of modern drug discovery, the quest for molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles is paramount. Non-proteinogenic amino acids, such as 2,3-diaminopropionic acid (Dap) derivatives, have emerged as powerful tools in this pursuit. This compound, also known as Boc-Dap-OMe, is a prominent member of this class. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on the α-amino function and a methyl ester on the carboxyl group leaves the β-amino group available for a wide array of chemical modifications.[1] This orthogonal protection scheme is the key to its utility, allowing for the stepwise and controlled introduction of various functionalities.

The incorporation of this building block into peptide chains or small molecules can introduce unique structural features, such as bends and turns, that can mimic the secondary structures of natural peptides.[2] This is particularly valuable in the design of peptidomimetics, compounds that emulate the biological activity of peptides but with improved stability against enzymatic degradation and better oral bioavailability.[3]

Table 1: Core Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 61040-20-8[4] | 181228-33-1 |

| Molecular Formula | C₉H₁₈N₂O₄[4] | C₉H₁₉ClN₂O₄ |

| Molecular Weight | 218.25 g/mol [5] | 254.71 g/mol |

| Appearance | Not specified (expected to be a solid or oil) | White to off-white solid |

| Solubility | Soluble in common organic solvents | Soluble in DMSO |

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is not commonly detailed as a primary focus in literature but can be achieved through well-established synthetic transformations of amino acids. A highly efficient and conceptually straightforward approach involves the Hofmann rearrangement of the corresponding Nα-Boc-L-asparagine methyl ester. This method provides a direct pathway to the desired 2,3-diaminopropanoate scaffold.

Proposed Synthetic Pathway: Hofmann Rearrangement

The Hofmann rearrangement of a primary amide to a primary amine with one fewer carbon atom is a classic and reliable transformation in organic synthesis.[6][7] In this context, the amide side chain of asparagine is converted to the β-amino group of a diaminopropionic acid derivative.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Nα-Boc-L-Asparagine Methyl Ester

This initial step involves the esterification of the commercially available Nα-Boc-L-asparagine. A mild and efficient method utilizes trimethylchlorosilane (TMSCl) in methanol.[8]

-

Reaction Setup: In a round-bottom flask, suspend Nα-Boc-L-asparagine (1.0 eq.) in anhydrous methanol.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add trimethylchlorosilane (2.0-3.0 eq.) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Hofmann Rearrangement to this compound

This key transformation converts the amide side chain to the desired primary amine. The use of methanolic sodium hypobromite is a common modification of the Hofmann rearrangement.[7]

-

Reagent Preparation: In a separate flask, prepare a solution of sodium methoxide in methanol. Cool this solution to -5 to 0 °C and slowly add bromine (1.0 eq.) to form sodium hypobromite in situ.

-

Reaction: To a solution of Nα-Boc-L-asparagine methyl ester (1.0 eq.) in methanol at 0 °C, add the freshly prepared sodium hypobromite solution dropwise.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Quenching and Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the free base of this compound. For the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same solvent. The resulting precipitate is then collected by filtration.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals in the ¹H NMR spectrum would include the methyl ester singlet, the tert-butyl singlet of the Boc group, and signals for the diastereotopic protons of the CH₂ group adjacent to the newly formed amino group.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretches of the amine and carbamate, the C=O stretch of the ester and carbamate, and C-O stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity of the final product, ensuring that no racemization has occurred during the synthesis.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in several areas of drug discovery.

Synthesis of Peptidomimetics

Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability.[9] The incorporation of this compound allows for the introduction of a flexible linker at the β-position, enabling the synthesis of cyclic peptides, β-peptides, and other constrained analogues that can adopt specific conformations required for biological activity.[2]

Caption: Role of the title compound in peptidomimetic synthesis.

Introduction of Side-Chain Diversity

The free β-amino group serves as a handle for the introduction of a wide variety of functional groups through standard amine chemistry. This allows for the creation of libraries of compounds with diverse side chains, which can be screened for biological activity. For example, the β-amino group can be acylated, alkylated, or used in the formation of ureas and thioureas, leading to compounds with a broad range of physicochemical properties.

Development of Targeted Drug Conjugates

The bifunctional nature of this molecule makes it an excellent linker for the development of targeted drug conjugates, such as antibody-drug conjugates (ADCs). The β-amino group can be attached to a targeting moiety (e.g., an antibody or a small molecule ligand), while the α-amino and carboxyl groups can be incorporated into a peptide linker that is attached to a cytotoxic payload.

Conclusion

This compound is a high-value building block for the synthesis of complex molecules with therapeutic potential. Its well-defined stereochemistry and orthogonal protecting group strategy provide a reliable and versatile platform for the creation of novel peptidomimetics and other drug candidates. The synthetic route outlined in this guide, based on the Hofmann rearrangement, offers a practical and efficient method for its preparation. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of chiral building blocks like Boc-Dap-OMe in innovative drug design is set to increase.

References

-

PubChem. (n.d.). Boc-Dap-OH. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

MDPI. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4), 2793-2801. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION: Contents.

-

Frontiers. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 9, 773303. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 16(16), 4244–4247. Retrieved from [Link]

-

UPCommons. (n.d.). DESIGNING PEPTIDOMIMETICS. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Peptidomimetics, a synthetic tool of drug discovery. Journal of medicinal chemistry, 55(1), 1–16. Retrieved from [Link]

-

Preprints.org. (2025). Peptidomimetics as next – generation therapeutic applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chembiochem : a European journal of chemical biology, 22(16), 2635–2659. Retrieved from [Link]

-

Chem-Impex. (n.d.). Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H18N2O4 | CID 11746086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Hofmann Rearrangement | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. mdpi.com [mdpi.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

An In-Depth Technical Guide to (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate: A Cornerstone for Advanced Peptide Synthesis

Executive Summary: This technical guide provides a comprehensive overview of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate, a pivotal building block in modern peptide chemistry and drug development. The document delves into its fundamental physicochemical properties, molecular structure, and its critical role as a versatile synthetic intermediate. A detailed, field-tested protocol for its application in dipeptide synthesis is provided, alongside essential safety, handling, and storage information. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis, offering both foundational knowledge and practical insights to leverage this compound's full potential.

Introduction to this compound

This compound, often referred to as Boc-L-Dap-OMe in literature, is a chiral amino acid derivative that has garnered significant attention in the realm of medicinal chemistry and organic synthesis. Its structure features a propanoate backbone with two key functional groups: a primary amine at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the chiral center on the 2-position. This unique arrangement makes it an invaluable asset in the construction of complex peptides and peptidomimetics.

The strategic placement of the Boc protecting group on the α-amino group allows for selective deprotection and subsequent peptide bond formation at this site, while the free primary amine at the 3-position can be utilized for further modifications, such as cyclization or the introduction of pharmacophoric moieties. This dual functionality is a key driver for its use in the synthesis of novel therapeutic agents, including protease inhibitors and other bioactive molecules.

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including reaction setup, purification, and storage. The compound is typically available as its hydrochloride salt to improve stability and handling, though the free amine is used in reactions.

| Property | Value (Free Amine) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C₉H₁₈N₂O₄ | C₉H₁₉ClN₂O₄ | [1] |

| Molecular Weight | 218.25 g/mol | 254.71 g/mol | [1][2] |

| Appearance | - | White to off-white solid | [2] |

| Solubility | - | Soluble in DMSO | [3] |

| Storage | - | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

Core Applications in Drug Development

The unique bifunctional nature of this compound makes it a valuable precursor in the synthesis of a variety of complex molecules with therapeutic potential. Its primary application lies in the field of peptide and peptidomimetic synthesis, where it serves as a non-canonical amino acid building block.

One of the key advantages of using this compound is the ability to introduce a primary amine into a peptide backbone, which can be used as a handle for further chemical modifications. This is particularly useful in the development of:

-

Cyclic Peptides: The free amine can be used to form a lactam bridge with a carboxylic acid group elsewhere in the peptide sequence, leading to the formation of cyclic peptides with enhanced stability and biological activity.

-

Branched Peptides: The primary amine can serve as an attachment point for another peptide chain or a small molecule, creating branched structures with unique pharmacological profiles.

-

Peptide Conjugates: The amine can be used to conjugate peptides to other molecules, such as imaging agents, targeting ligands, or cytotoxic drugs, for applications in diagnostics and targeted drug delivery.

A notable example of its application is in the synthesis of analogs of HCV protease inhibitors, where the diaminopropanoate scaffold is a key structural element.

Caption: Synthetic utility of this compound.

Detailed Experimental Protocol: Dipeptide Synthesis

This section outlines a representative protocol for the synthesis of a dipeptide using this compound. This procedure demonstrates a standard peptide coupling reaction followed by Boc deprotection.

Objective: To synthesize a dipeptide by coupling a second Boc-protected amino acid to the deprotected α-amino group of this compound.

Materials:

-

This compound hydrochloride

-

Boc-protected amino acid (e.g., Boc-Phe-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Experimental Workflow:

Caption: Workflow for the synthesis of a dipeptide.

Step-by-Step Procedure:

-

Generation of the Free Amine:

-

Dissolve this compound hydrochloride (1.0 eq) in a minimal amount of water and add saturated aqueous sodium bicarbonate solution until the pH is ~8-9.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

-

-

Boc Deprotection:

-

Dissolve the resulting free amine in a 1:1 mixture of TFA and DCM.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Remove the solvent and excess TFA under reduced pressure.

-

-

Neutralization:

-

Dissolve the crude deprotected product in DCM and cool to 0 °C.

-

Add DIPEA dropwise until the pH of the solution is ~8 (tested on wet pH paper).

-

-

Peptide Coupling:

-

In a separate flask, dissolve the second Boc-protected amino acid (e.g., Boc-Phe-OH, 1.1 eq) and HOBt (1.1 eq) in DMF.

-

Add DIC (1.1 eq) to this solution and stir for 10 minutes at 0 °C.

-

Add the activated amino acid solution to the neutralized solution from step 3.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired dipeptide.

-

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize that proper safety protocols are non-negotiable for ensuring a secure and productive research environment.

-

Hazard Identification: this compound and its hydrochloride salt are classified as irritants. They can cause skin and serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, follow the temperature recommendations provided in the physicochemical properties table.[2]

References

-

This compound hydrochloride. PubChem. [Link]

-

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. PubChem. [Link]

-

This compound. PubChem. [Link]

Sources

A Technical Guide to the Solubility of Boc-Dap-OMe in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-L-α,β-diaminopropionic acid methyl ester (Boc-Dap-OMe), a critical building block in modern peptide synthesis and drug development. The content herein is curated for researchers, chemists, and formulation scientists, offering both theoretical underpinnings and practical, field-proven methodologies.

Core Compound Analysis: Boc-Dap-OMe

N-α-Boc-L-α,β-diaminopropionic acid methyl ester, hereafter referred to as Boc-Dap-OMe, is a derivative of the non-proteinogenic amino acid L-α,β-diaminopropionic acid (Dap). The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amine and the methyl ester on the carboxyl group renders it a versatile synthon for solid-phase and solution-phase peptide synthesis. Understanding its solubility is paramount for efficient reaction setup, purification, and formulation.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C9H18N2O4 | [1] |

| Molecular Weight | 218.25 g/mol (as free base) | - |

| CAS Number | 114559-25-0 (for HCl salt) | [1][2][3] |

| Appearance | Typically a white to off-white solid | [2] |

The structure of Boc-Dap-OMe features a bulky, lipophilic Boc group, a polar free beta-amine (β-NH2), a methyl ester, and a chiral center. This combination of a hydrophobic protecting group with a polar, hydrogen-bonding capable amine dictates its solubility, creating a nuanced profile that requires careful solvent selection. The free β-amine group, in particular, is a primary site for hydrogen bonding, significantly influencing interactions with protic solvents.

The Science of Solubility: Theoretical Framework

The principle of "like dissolves like" is the foundation for predicting solubility. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a protected amino acid derivative like Boc-Dap-OMe, the key factors are:

-

Polarity and Dielectric Constant: Solvents with a high dielectric constant are more effective at insulating the charged or polar parts of a solute molecule, facilitating dissolution.[4] While Boc-Dap-OMe is not zwitterionic, the polarity induced by the ester and the free amine means that moderately polar solvents are required to overcome the crystal lattice energy of the solid.

-

Hydrogen Bonding: The free β-amine group is a hydrogen bond donor, and the carbonyl oxygens of the Boc and ester groups are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like alcohols) or effectively solvate these sites (polar aprotic solvents like DMF) are predicted to be effective.

-

Van der Waals Forces: The nonpolar tert-butyl group of the Boc protecting group and the methyl ester contribute to van der Waals interactions. Nonpolar solvents will primarily interact with these parts of the molecule, but these interactions are generally insufficient to dissolve the polar portions, leading to poor overall solubility.

dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption [label="Interaction map between Boc-Dap-OMe functional groups and solvent classes.", fontsize=9, fontname="Arial"];

Empirical Solubility Profile of Boc-Dap-OMe

While exact quantitative data for Boc-Dap-OMe is not widely published, a qualitative and semi-quantitative profile can be constructed based on the principles above and empirical data for structurally similar N-Boc protected amino acid esters.

Summary of Solubility in Common Organic Solvents:

| Solvent Class | Solvent | Dielectric Constant (20°C) | Predicted Solubility | Rationale & Causality |

| Chlorinated | Dichloromethane (DCM) | 9.1 | High | DCM is a solvent of moderate polarity, ideal for solvating both the polar amine/ester groups and the lipophilic Boc group. It is a workhorse solvent in peptide synthesis for this reason. |

| Chloroform (CHCl3) | 4.8 | High | Similar to DCM, its polarity is sufficient to dissolve many protected amino acids. | |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Very High | DMF is an excellent solvent for peptide synthesis due to its high polarity and ability to act as a hydrogen bond acceptor, effectively solvating the peptide backbone and polar side chains. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Similar to DMF, its high polarity and hydrogen bond accepting capability make it an excellent solvent, often capable of dissolving even difficult sequences.[5] | |

| Acetonitrile (MeCN) | 37.5 | Moderate | While highly polar, its hydrogen bonding capabilities are weaker than DMF or DMSO, which can limit its effectiveness for some protected amino acids. | |

| Tetrahydrofuran (THF) | 7.6 | Moderate to Low | Its lower polarity compared to DCM makes it less effective at solvating the polar groups of the molecule. | |

| Alcohols (Protic) | Methanol (MeOH) | 32.7 | High | As a protic solvent, methanol can engage in strong hydrogen bonding with the β-amine and carbonyl groups, leading to good solubility. |

| Ethanol (EtOH) | 24.6 | Moderate | Slightly less polar than methanol, resulting in moderately lower but still significant solubility.[6] | |

| Nonpolar Aprotic | Toluene | 2.4 | Very Low / Insoluble | The low polarity is insufficient to overcome the solute-solute interactions of the polar functional groups. |

| Hexane / Heptane | 1.9 | Insoluble | These solvents cannot effectively solvate the polar amine and ester functionalities, leading to insolubility. | |

| Ethers | Diethyl Ether | 4.3 | Low / Very Low | The low polarity and limited hydrogen bonding ability prevent effective dissolution. |

Note: Solubility is temperature-dependent. The predictions above are for ambient laboratory conditions (approx. 20-25°C).

Self-Validating Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, a rigorous, self-validating protocol for determining solubility is essential. The following equilibrium shake-flask method is a standard in the field.

Objective: To determine the saturation solubility of Boc-Dap-OMe in a target organic solvent at a specified temperature.

Materials:

-

Boc-Dap-OMe (purity ≥98%)

-

Target organic solvent (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm, chemically compatible with solvent)

-

HPLC system with a suitable detector (e.g., UV or ELSD) or a high-precision gravimetric setup.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Boc-Dap-OMe to a pre-weighed vial. The key is to ensure solid remains after equilibrium is reached.

-

Solvent Addition: Add a known volume or mass of the target solvent to the vial.

-

Equilibration: Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the slurry for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The system is considered at equilibrium when consecutive measurements show no significant change in concentration.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle for at least 2 hours at the same constant temperature. This step is critical to avoid aspirating solid particles.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed collection vial. This ensures the removal of all undissolved microparticulates.

-

Quantification (Gravimetric Method):

-

Weigh the collection vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the solute.

-

Once all solvent is removed, re-weigh the vial. The mass of the remaining solid is the amount of Boc-Dap-OMe that was dissolved in the initial aliquot.

-

-

Quantification (HPLC Method):

-

Prepare a series of calibration standards of Boc-Dap-OMe of known concentrations in the target solvent.

-

Dilute the filtered saturated solution with a known factor to bring its concentration within the calibration range.

-

Analyze the standards and the diluted sample by HPLC to determine the exact concentration.

-

-

Calculation: Express the solubility in desired units (e.g., mg/mL, g/L, or mol/L).

dot graph G { graph [fontname="Arial", fontsize=11, splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", margin=0.2]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for equilibrium solubility determination.", fontsize=9, fontname="Arial"];

Practical Implications in Research and Development

A thorough understanding of Boc-Dap-OMe's solubility is not merely academic; it directly impacts the success of synthetic and formulation workflows.

-

Reaction Medium Selection: For peptide coupling reactions, the solvent must fully dissolve both the protected amino acid and the growing peptide chain on the resin (for SPPS) or in solution. DMF and DCM are primary choices because their high solubilizing power maximizes reaction kinetics and minimizes aggregation.

-

Purification Strategy: Solubility differences are exploited during purification. For instance, after a reaction in DCM, the product might be precipitated by adding a non-solvent like hexane or diethyl ether, in which Boc-Dap-OMe and its coupled products are insoluble. This is a common technique for workup and isolation.

-

Crystallization: To obtain crystalline material, a solvent system must be identified where the compound has high solubility at an elevated temperature and lower solubility upon cooling. A mixture of a good solvent (e.g., methanol) and a poor solvent (e.g., water or hexane) is often employed.

-

Formulation Development: For potential drug candidates incorporating this moiety, selecting appropriate solvents or co-solvent systems is a critical first step in developing stable, injectable, or oral formulations.

Conclusion

The solubility of Boc-Dap-OMe is a multi-faceted characteristic governed by the interplay of its lipophilic Boc group and its polar amine and ester functions. It exhibits high solubility in polar aprotic solvents like DMF and chlorinated solvents like DCM, making them ideal for synthetic applications. Protic solvents such as methanol also serve as effective solvents due to strong hydrogen bonding interactions. Conversely, it is virtually insoluble in nonpolar hydrocarbons. The systematic, empirical determination of solubility using validated protocols is essential for developing robust, efficient, and scalable chemical processes in drug discovery and development.

References

- Aapptec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755946, Boc-Dap-OH.

- BLD Pharm. (n.d.). 162558-25-0|Fmoc-Dap(Boc)-OH.

- Benchchem. (n.d.). Boc-Dap-OH | 73259-81-1.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, Paper 159. Retrieved from [Link]

- Advanced ChemTech. (n.d.). 2,3-Diaminopropionic Acid Archives.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

- Aapptec. (n.d.). Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2.

- Fako, E., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Pal, A., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 22A, 63-65.

- El-Ghazaly, M. A., & El-Nahass, M. M. (2019). Variations in Proteins Dielectric Constants. Open Journal of Biophysics, 9, 69-79.

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

- Kumbharkhane, A. C., Puranik, S. M., & Mehrotra, S. C. (2012). Static dielectric constant and excess properties of amino acids. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449.

-

Chem-Impex International, Inc. (n.d.). Nβ-Boc-L-2,3-diaminopropionic acid methyl ester hydrochloride. Retrieved from [Link]

- Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 879-889.

- Hirano, A., Wada, M., Sato, T. K., & Kameda, T. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 37-45.

-

Chemistry LibreTexts. (2021). 2.2: Solubility Lab. Retrieved from [Link]

-

Spiber Inc. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]

- Jouyban, A., & Fakhree, M. A. A. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.

- Avdeef, A., & Tsinman, K. (2005). Method for determining solubility of a chemical compound.

Sources

An In-depth Technical Guide to the Spectroscopic Data of Boc-Protected Diaminopropanoates

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for tert-butoxycarbonyl (Boc)-protected diaminopropanoates. As crucial building blocks in peptide synthesis and drug development, a thorough understanding of their characterization is paramount for ensuring structural integrity and purity. This document moves beyond a simple listing of data, offering insights into the causal relationships behind experimental observations and providing validated protocols for analysis.

The Strategic Importance of Boc-Diaminopropanoates in Synthesis

2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile scaffold in medicinal chemistry and peptide science. Its two amino groups, α and β, offer a unique branching point for the synthesis of complex peptide architectures, including cyclic and branched peptides. The strategic protection of one of these amino groups with a Boc moiety is a critical step, allowing for the selective functionalization of the remaining free amine. The choice of protecting the α- or β-amino group leads to two key isomers, N-α-Boc-L-2,3-diaminopropionic acid and N-β-Boc-L-2,3-diaminopropionic acid, each with distinct applications and spectroscopic fingerprints.

The Boc protecting group is favored for its stability under a wide range of conditions and its facile, acid-labile removal, often with reagents like trifluoroacetic acid (TFA). This orthogonality is fundamental to modern solid-phase peptide synthesis (SPPS).[1]

Synthesis Strategy: The Rationale Behind Regioselective Protection

The selective protection of one amino group in the presence of another is a common challenge in organic synthesis. For diaminopropionic acid, achieving regioselectivity is crucial. While various methods for the mono-Boc protection of diamines exist, a common and effective strategy for synthesizing orthogonally protected diaminopropionic acid derivatives involves starting from a precursor with differentiated functionalities, such as N-α-Boc-Asp(OBn)-OH.

A well-established route employs a Curtius rearrangement to introduce the β-nitrogen.[2][3] This multi-step process provides a high degree of control over the placement of protecting groups.

Figure 1: Conceptual workflow for the synthesis of orthogonally protected diaminopropionic acid via a Curtius rearrangement.

Experimental Protocol: Synthesis of N-α-Boc-N-β-Cbz-L-2,3-diaminopropionic acid

This protocol is adapted from established literature procedures and illustrates the principles of orthogonal protection.[2][3]

-

Acyl Azide Formation: To a solution of N-α-Boc-L-aspartic acid β-benzyl ester in a suitable aprotic solvent (e.g., anhydrous THF) at 0 °C, add triethylamine followed by the dropwise addition of diphenylphosphoryl azide (DPPA).

-

Curtius Rearrangement: After stirring at 0 °C, the reaction mixture is carefully heated to reflux to induce the Curtius rearrangement, forming the corresponding isocyanate. The progress of the reaction should be monitored by TLC.

-

Trapping of the Isocyanate: To the solution containing the isocyanate, add benzyl alcohol and continue to reflux. This will trap the isocyanate as a carbamate, yielding the N-α-Boc-N-β-Cbz-protected diaminopropionic acid benzyl ester.

-

Deprotection of the Benzyl Ester: The benzyl ester can be removed by catalytic hydrogenation (e.g., using Pd/C in methanol) to afford the desired N-α-Boc-N-β-Cbz-L-2,3-diaminopropionic acid.

This approach ensures that the α- and β-amino groups are protected with orthogonal groups (Boc and Cbz, respectively), allowing for selective deprotection in subsequent synthetic steps.

Spectroscopic Characterization: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these molecules. The chemical shifts and coupling patterns provide a detailed map of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the protons in the molecule, including the characteristic signals of the Boc group and the diaminopropanoate backbone.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing information about the carbon skeleton of the molecule.

| Assignment | N-α-Boc-L-2,3-diaminopropionic acid | N-β-Boc-L-2,3-diaminopropionic acid | References |

| ¹H NMR | |||

| Boc -C(CH₃)₃ | ~1.4 ppm (s, 9H) | ~1.4 ppm (s, 9H) | [4] |

| α-CH | Multiplet | Multiplet | |

| β-CH₂ | Multiplet | Multiplet | |

| NH (Boc) | Broad singlet | Broad singlet | |

| NH₂ | Broad singlet | Broad singlet | |

| COOH | Broad singlet | Broad singlet | |

| ¹³C NMR | |||

| Boc C =O | ~155-157 ppm | ~155-157 ppm | [4] |

| C OOH | ~170-175 ppm | ~170-175 ppm | |

| Boc -C (CH₃)₃ | ~80 ppm | ~80 ppm | [4] |

| α-C H | ~50-55 ppm | ~50-55 ppm | |

| β-C H₂ | ~40-45 ppm | ~40-45 ppm | |

| Boc -C(C H₃)₃ | ~28 ppm | ~28 ppm | [4] |

Note: The exact chemical shifts can vary depending on the solvent and pH.

Interpretation and Causality:

-

The Boc Group: The most prominent feature in the ¹H NMR spectrum is the large singlet at approximately 1.4 ppm, integrating to nine protons, which is characteristic of the tert-butyl group of the Boc protecting group.[4] In the ¹³C NMR spectrum, the Boc group is identified by the quaternary carbon at ~80 ppm and the methyl carbons at ~28 ppm.[4] The carbamate carbonyl of the Boc group appears at around 155-157 ppm.[4]

-

The Diaminopropanoate Backbone: The α-proton and the two β-protons will appear as multiplets due to coupling with each other and with the adjacent amino groups. The diastereotopic nature of the β-protons can lead to more complex splitting patterns. The chemical shifts of the α-CH and β-CH₂ are highly dependent on which amino group is protected. When the α-amino group is protected, the α-proton is expected to be deshielded compared to when the β-amino group is protected. Conversely, the β-protons will be more deshielded in the N-β-Boc isomer.

-

Exchangeable Protons: The NH and COOH protons will typically appear as broad singlets and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Figure 2: Relationship between the molecular structure of Boc-diaminopropanoate and its characteristic NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of a Boc-protected diaminopropanoate will show characteristic absorptions for the N-H, C=O, and C-O bonds.

| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Notes | References |

| N-H Stretch (Amine) | 3300-3500 (broad) | The free amino group will show a characteristic stretching vibration. | |

| N-H Bend (Amine) | 1580-1650 | ||

| N-H Stretch (Carbamate) | ~3300 (broad) | ||

| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong, broad) | Hydrogen bonding can broaden this peak. | |

| C=O Stretch (Carbamate) | 1680-1700 (strong) | A key indicator of the Boc group. | [5] |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | ||

| C-O Stretch (Carbamate) | 1160-1170 |

Interpretation and Causality:

-

Carbonyl Absorptions: The two carbonyl groups (carboxylic acid and carbamate) will give rise to strong absorptions in the region of 1680-1725 cm⁻¹. The carboxylic acid C=O stretch is typically at a higher wavenumber than the carbamate C=O stretch.

-

N-H Vibrations: The N-H stretching vibrations of the free amine and the carbamate will appear as broad bands in the 3300-3500 cm⁻¹ region. The N-H bending vibration of the primary amine is also a useful diagnostic peak.

-

C-O Stretches: The C-O stretches of the carboxylic acid and the carbamate will be present in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound and can also provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for these types of molecules.[4]

| Ion | Description | Expected m/z | References |

| [M+H]⁺ | Protonated molecule | 205.12 | [4] |

| [M-C₄H₈+H]⁺ or [M-56+H]⁺ | Loss of isobutylene | 149.06 | |

| [M-Boc+H]⁺ or [M-100+H]⁺ | Loss of the Boc group | 105.05 |

Fragmentation Pathways and Rationale:

A common fragmentation pathway for Boc-protected amino acids involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The protonated molecule [M+H]⁺ is often the base peak in the ESI mass spectrum.

Figure 3: Common fragmentation pathways for Boc-protected diaminopropanoate in positive ion ESI-MS.

Conclusion

The spectroscopic characterization of Boc-protected diaminopropanoates is a critical aspect of their use in research and development. This guide has provided a detailed overview of the expected NMR, IR, and MS data, along with the underlying principles that govern these spectroscopic signatures. By understanding the "why" behind the data, researchers can more confidently synthesize, purify, and utilize these valuable building blocks in the creation of novel peptides and therapeutics. The provided synthetic strategies and analytical protocols serve as a self-validating system for ensuring the quality and identity of these important chemical entities.

References

-

Royal Society of Chemistry. (2021). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

Chem-Impex. (n.d.). Nα-Boc-D-2,3-diaminopropionic acid. Retrieved January 23, 2026, from [Link]

-

Chem-Impex. (n.d.). Nβ-Boc-L-2,3-diaminopropionic acid. Retrieved January 23, 2026, from [Link]

-

Journal of Chemical, Biological and Physical Sciences. (2018). Regioselective synthesis and biological activity of novel β,β'-diaminoalcohols. [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-Dap-OH. PubChem. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3-Diaminopropionic acid. PubChem. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Retrieved January 23, 2026, from [Link]

-

Wiley Online Library. (2007). Facile Way to Synthesize Nα‐Boc‐Nβ‐Cbz‐2,3‐ Diaminopropionic Acid Derivatives via 5‐Oxazolidinone. [Link]

Sources

- 1. Boc-Dap-OH | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling and Management of Boc-(S)-Dap-OMe

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, storage, and disposal of N-α-tert-Butyloxycarbonyl-(S)-2,3-diaminopropionic acid methyl ester, hereafter referred to as Boc-(S)-Dap-OMe. As a Senior Application Scientist, the following narrative synthesizes technical data with field-proven safety principles, emphasizing the causality behind each procedural recommendation to ensure a self-validating system of laboratory safety.

Boc-(S)-Dap-OMe and its derivatives are valuable chiral building blocks in medicinal chemistry and peptide synthesis.[1] Their structure, featuring a protected α-amino group and a free β-amino group, allows for precise chemical modifications essential in the development of novel therapeutic agents and complex peptides.[1][2] However, as with any laboratory chemical, particularly those with limited publicly available toxicological data, a robust and informed safety protocol is paramount. This document serves as a core resource for establishing such protocols.

Section 1: Chemical Identification and Physicochemical Properties

Understanding the fundamental properties of a substance is the foundation of a thorough risk assessment. While comprehensive experimental data for Boc-(S)-Dap-OMe is not extensively published, we can consolidate information from suppliers and databases for its closely related hydrochloride salt, which informs its handling as a solid.

| Property | Value | Source |

| Chemical Name | N-α-Boc-(S)-2,3-diaminopropionic acid methyl ester hydrochloride | [3] |

| Synonyms | Boc-Dap-OMe HCl, Dap(Boc)-OMe·HCl | [3] |

| CAS Number | 114559-25-0 | [3] |

| Molecular Formula | C₉H₁₈N₂O₄·HCl | [3] |

| Molecular Weight | 254.74 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Purity | ≥ 97% (HPLC) | [3] |

| Storage Temperature | 0 - 8 °C | [3] |

Section 2: Hazard Identification and Risk Assessment

A critical aspect of handling research chemicals is acknowledging the absence of comprehensive hazard data. For many specialized reagents like Boc-(S)-Dap-OMe, full toxicological and ecological profiles are unavailable.[4] Therefore, the guiding principle must be to treat the substance with a high degree of caution, assuming potential hazards until proven otherwise.

GHS Classification: Based on available Safety Data Sheets (SDS) for structurally similar compounds, a definitive GHS classification for Boc-(S)-Dap-OMe is not established. Many suppliers list it as "Not a hazardous substance or mixture" or indicate that data is not available.[4] However, some protected amino acids can act as skin sensitizers or irritants.[5][6]

Principle of Causality: The lack of data necessitates a conservative approach. The primary risks stem from the potential for inadvertent exposure via inhalation of fine powder, skin/eye contact, or ingestion.[7][8] The risk assessment process, therefore, focuses on minimizing these exposure routes through engineered controls and personal protective equipment.

The following diagram outlines the logical flow for a comprehensive risk assessment before handling Boc-(S)-Dap-OMe.

Caption: Risk assessment workflow for Boc-(S)-Dap-OMe.

Section 3: Safe Handling and Exposure Control

Adherence to good industrial hygiene and safety practices is essential.[8][9] The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineered Controls: The primary engineering control is a certified chemical fume hood.[10]

-

Causality: Handling the solid powder, especially during weighing and transfer, can generate fine airborne particulates. A fume hood provides critical ventilation to capture these particulates at the source, preventing respiratory exposure.[10]

Step-by-Step Handling Protocol:

-

Preparation: Before retrieving the compound from storage, ensure the chemical fume hood is operational and the work area is decontaminated and clear of unnecessary items. Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE.

-

Equilibration: If the compound is stored refrigerated, allow the sealed container to warm to room temperature before opening.[11]

-

Causality: This crucial step prevents atmospheric moisture from condensing on the cold powder, which can degrade the compound and affect weighing accuracy.[11]

-

-

Weighing and Transfer: Conduct all manipulations of the solid compound within the fume hood. Use a dedicated spatula. If transferring to a reaction vessel, do so carefully to minimize dust generation.

-

Solubilization: Add solvent to the solid slowly to avoid splashing. Ensure the chosen solvent is compatible with the compound and subsequent reaction steps.

-

Post-Handling: Tightly seal the main container immediately after use. Decontaminate the spatula and work surface. Dispose of contaminated consumables (e.g., weigh boats, gloves) in the designated chemical waste stream.[10]

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[8][9] Do not eat, drink, or smoke in the laboratory area.[7]

The diagram below illustrates a standard workflow for safely handling and preparing a solution of Boc-(S)-Dap-OMe.

Caption: Standard workflow for handling Boc-(S)-Dap-OMe.

Section 4: Personal Protective Equipment (PPE)

PPE is the last line of defense against chemical exposure. Its selection must be appropriate for the task and potential hazards.[10]

| Task | Required PPE | Rationale / Standard |

| Storage Retrieval | Lab Coat, Safety Glasses, Nitrile Gloves | Protects against incidental contact with contaminated surfaces. |

| Weighing/Handling Solid | Lab Coat, Chemical Splash Goggles, Nitrile Gloves, N95 Respirator (optional, based on risk assessment) | Goggles provide superior protection over glasses from airborne powder.[12] A respirator may be prudent for handling larger quantities. |

| Preparing Solutions | Lab Coat, Chemical Splash Goggles, Nitrile Gloves | Protects against splashes of the chemical solution. |

| Cleaning Spills | Lab Coat, Chemical Splash Goggles, Nitrile Gloves (or heavier duty) | Ensures protection during active cleanup of potentially hazardous material. |

Causality for Glove Use: Nitrile gloves provide adequate protection against incidental contact.[10] It is critical to inspect gloves before use and to practice proper removal techniques to avoid contaminating the skin. Contaminated gloves should be disposed of immediately in the appropriate waste stream.

Section 5: Storage and Stability

Proper storage is essential for maintaining the chemical integrity and purity of Boc-(S)-Dap-OMe.

-

Temperature: Store in a dry, cool, and well-ventilated place.[4] For long-term stability, refrigeration at 0-8°C is recommended.[3] Some laboratories may opt for storage at -20°C, which is a common practice for protected amino acids.[11][13]

-

Atmosphere: Keep containers tightly closed to prevent moisture ingress and potential degradation.[7][9]

-

Incompatibilities: Avoid storage with strong oxidizing agents.[12]

-

Causality: Boc-protecting groups are acid-labile.[2] While stable under recommended storage, prolonged exposure to moisture or incompatible chemicals can compromise the compound's purity, affecting experimental outcomes.

Section 6: Emergency Procedures

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4][10]

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water.[4] If irritation or a rash occurs, seek medical advice.[6]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Spill Response:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

For a solid spill, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[12]

-

Decontaminate the spill area with an appropriate cleaning agent.

-

Prevent chemical from entering drains.[4]

Fire-Fighting Measures:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4]

-

Firefighters should wear self-contained breathing apparatus (SCBA) if necessary.[4]

Section 7: Waste Disposal

All waste containing Boc-(S)-Dap-OMe, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.

-

Collect waste in designated, labeled, and sealed containers.[10]

-

Do not dispose of the chemical down the drain or in regular trash.[10]

-

Disposal must be conducted in accordance with all local, state, and federal regulations, typically via a licensed chemical destruction facility.

Causality: Improper disposal can lead to environmental contamination. Although specific ecotoxicity data is lacking, many synthetic organic molecules can have long-term adverse effects on aquatic environments.[6]

References

-

Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

-

AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

-

BASF. (2020). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755946, Boc-Dap-OH. Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Substance Information - ECHA. Retrieved from [Link]

-

Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

-

BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage. Retrieved from [Link]

-

BioLongevity Labs. (n.d.). Best Practices for Storing Peptides: Maximizing Stability and Potency. Retrieved from [Link]

-

Severn Biotech. (n.d.). Fmoc-Trp(Boc)-OH >98%_sds. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). N-Fmoc-N'-Boc-L-2,3-Diaminopropionic acid. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfachemic.com [alfachemic.com]

- 4. echemi.com [echemi.com]

- 5. shop.basf.com [shop.basf.com]

- 6. severnbiotech.com [severnbiotech.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.dk [fishersci.dk]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. biovera.com.au [biovera.com.au]

- 11. peptide.com [peptide.com]

- 12. fishersci.com [fishersci.com]

- 13. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

A Senior Application Scientist's Guide to Diaminopropionic Acid Derivatives in Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaminopropionic acid (DAP), a non-proteinogenic amino acid characterized by the presence of two primary amines, represents a uniquely versatile scaffold in modern synthetic chemistry. Its incorporation into peptides and small molecules offers a strategic gateway to novel chemical entities with tailored biological functions. The true potential of DAP is unlocked through its derivatives, where differential protection of the α- and β-amino groups allows for precise, site-selective modifications. This guide provides an in-depth review of the synthesis of key DAP derivatives, focusing on the underlying chemical principles, field-proven protocols, and their transformative applications in peptide science and drug discovery. We will explore the critical concept of orthogonal protection, detail the synthesis of cornerstone building blocks like Fmoc-Dap(Boc)-OH, and illustrate their use in creating complex molecular architectures through on-resin modifications.

The Diaminopropionic Acid Core: A Hub of Chemical Potential

2,3-Diaminopropionic acid (DAP) is an alanine derivative featuring an additional amino group on its β-carbon[1]. This seemingly simple modification has profound implications for its chemical utility. The presence of two distinct nucleophilic centers—the α- and β-amines—provides a handle for introducing branching, cyclization, or conjugated moieties, making DAP a prized building block in medicinal chemistry.

-

Natural Significance: L-DAP is a precursor to various natural products, including the siderophore staphyloferrin B produced by Staphylococcus aureus and several antibiotics[2][3]. Its presence in bioactive peptides like capreomycin and bleomycins underscores its evolutionary selection as a key structural motif[4].

-

Therapeutic Relevance: Beyond natural products, protected L-Dap derivatives have been investigated as potent inhibitors of advanced glycation end-products (AGEs), which are implicated in the pathologies of diabetes and neurodegenerative diseases[4]. This highlights the therapeutic potential inherent in the DAP scaffold itself.

The primary challenge and opportunity in harnessing DAP lies in chemically distinguishing between its two amino groups. Without precise control, synthetic manipulations would result in a statistical mixture of products, rendering the process inefficient and impractical for targeted synthesis. This necessitates the core strategy of orthogonal protection.

The Cornerstone of DAP Synthesis: Orthogonal Protection

The concept of "orthogonal protection" is paramount in DAP chemistry. It refers to the use of two or more protecting groups on the different amino functions that can be removed under mutually exclusive conditions. For instance, one group might be labile to acid, while the other is removed by a base or a specific catalyst. This strategy provides the synthetic chemist with complete control over which amine is revealed for subsequent reaction.

The most common and synthetically valuable combination for Solid-Phase Peptide Synthesis (SPPS) involves:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group: Protecting the α-amine (Nα), it is stable to acid but readily cleaved by a mild base (e.g., piperidine). This is the standard protecting group for the α-amine in modern SPPS.

-

The Boc (tert-butyloxycarbonyl) group: Protecting the β-amine (Nβ), it is stable to the basic conditions used for Fmoc removal but is cleanly cleaved by mild acid (e.g., trifluoroacetic acid, TFA).

This Fmoc/Boc orthogonality is the workhorse of DAP-based peptide modification, allowing the peptide backbone to be extended via standard Fmoc-SPPS, followed by the selective deprotection and functionalization of the DAP side chain on the solid support.

Caption: Orthogonal protection scheme for DAP in peptide synthesis.

Synthesis of the Workhorse Building Block: Fmoc-L-Dap(Boc)-OH

The orthogonally protected Fmoc-L-Dap(Boc)-OH is arguably the most critical derivative for incorporating DAP into peptides for subsequent modification[5]. Several synthetic routes have been developed, most commonly starting from readily available and chiral amino acids like L-aspartic acid or L-serine to preserve stereochemistry[4][6]. A highly efficient and widely cited approach utilizes a Curtius rearrangement starting from a protected aspartic acid derivative[6][7][8].

Causality of the Synthetic Strategy: The logic of this pathway is to transform the side-chain carboxylic acid of aspartic acid into the β-amino group of DAP. The Curtius rearrangement is an ideal reaction for this purpose, as it converts an acyl azide into an isocyanate with the loss of N₂, which can then be trapped by an alcohol (like t-butanol) to form a carbamate (the Boc group).

Synthetic Workflow Overview

Caption: Key stages in the synthesis of Fmoc-Dap(Boc)-OH.

Detailed Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is a representative synthesis adapted from established literature procedures[6][7][8].

Materials:

-

Nα-Fmoc-L-Aspartic acid β-tert-butyl ester (Fmoc-Asp(OtBu)-OH)

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

Toluene, Anhydrous

-

tert-Butanol (t-BuOH)

-

Dioxane

-

Lithium Hydroxide (LiOH)

-

Ethyl Acetate (EtOAc)

-

1N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Acyl Azide Formation:

-

To a stirred solution of Fmoc-Asp(OtBu)-OH (1.0 equiv.) in anhydrous toluene at 0 °C under a nitrogen atmosphere, add triethylamine (1.1 equiv.).

-

Slowly add diphenylphosphoryl azide (DPPA) (1.1 equiv.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Scientist's Insight: The use of DPPA is a safe and efficient way to generate the acyl azide in situ, avoiding the isolation of potentially explosive intermediates. The low temperature at the start controls the initial reaction rate.

-

-

Curtius Rearrangement and Isocyanate Trapping:

-

To the reaction mixture, add tert-butanol (5.0 equiv.).

-

Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material. The rearrangement and trapping occur in this step.

-

Cool the reaction to room temperature.

-

Scientist's Insight: Refluxing provides the thermal energy required for the rearrangement of the acyl azide to the isocyanate. The excess t-butanol ensures efficient trapping to form the desired Boc-protected amine.

-

-

Work-up and Isolation of Intermediate:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected intermediate, Fmoc-Dap(Boc)-OtBu.

-

-

Final Saponification:

-

Dissolve the crude intermediate in a mixture of dioxane and water (e.g., 3:1 v/v).

-

Add Lithium Hydroxide (LiOH) (1.5 equiv.) and stir at room temperature for 2-4 hours, monitoring the reaction by HPLC or TLC.

-

Scientist's Insight: Saponification cleaves the tert-butyl ester to reveal the free carboxylic acid. LiOH is a common choice for this transformation. The reaction must be carefully monitored to prevent potential side reactions, such as Fmoc deprotection if left for too long or under harsh conditions.

-

Once complete, acidify the mixture to pH ~2-3 with 1N HCl.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the final product, Fmoc-L-Dap(Boc)-OH. Purify by column chromatography or recrystallization as needed.

-

| Parameter | Typical Range | Monitoring Method |

| Starting Material | Fmoc-Asp(OtBu)-OH | TLC / HPLC |

| Key Reagent | Diphenylphosphoryl azide (DPPA) | - |

| Key Transformation | Curtius Rearrangement | TLC / HPLC |

| Overall Yield | 60-80% | Gravimetric |

| Final Purity | >97% | HPLC / NMR |

On-Resin Side-Chain Modification: The Power of DAP in SPPS

With Fmoc-Dap(Boc)-OH in hand, a vast array of modifications can be introduced into a peptide sequence during SPPS. The general workflow involves synthesizing the peptide chain up to the desired point, selectively deprotecting the DAP side chain, and then performing a chemical reaction on the newly exposed β-amino group.

General On-Resin Modification Workflow

Caption: General workflow for on-resin modification of a DAP residue.

Protocol: On-Resin Acylation of a DAP Side Chain

This protocol describes the coupling of a carboxylic acid (e.g., a fatty acid, biotin, or a fluorophore) to the DAP side chain.

Materials:

-

Peptidyl-resin containing a Dap(Boc) residue

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Carboxylic acid to be coupled (3-5 equiv.)

-

Coupling reagent, e.g., HBTU (3-5 equiv.) or HATU (3-5 equiv.)

-

Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Peptide Synthesis: Synthesize the peptide on a suitable resin using standard automated or manual Fmoc-SPPS protocols, incorporating Fmoc-Dap(Boc)-OH at the desired position.

-

Selective Boc Deprotection:

-

Swell the peptidyl-resin in DCM.

-

Treat the resin with a solution of 20-30% TFA in DCM for 30 minutes. Repeat once.

-

Scientist's Insight: This mild acidic treatment is sufficient to remove the side-chain Boc group without prematurely cleaving the peptide from most acid-labile resins (like Wang or Rink Amide resin) or removing other acid-labile side-chain protecting groups (e.g., Trt, tBu).

-

Wash the resin thoroughly with DCM followed by DMF.

-

-

Neutralization:

-

Treat the resin with a solution of 5% DIPEA in DMF for 5-10 minutes.

-

Wash the resin thoroughly with DMF. This step is critical to neutralize the protonated β-amine, preparing it for nucleophilic attack.

-

-

Side-Chain Acylation:

-

In a separate vessel, pre-activate the carboxylic acid (3-5 equiv.) with the coupling reagent (e.g., HBTU, 3-5 equiv.) and DIPEA (6-10 equiv.) in DMF for 5-10 minutes.

-

Add the activated solution to the resin.

-

Agitate the reaction for 2-24 hours. The reaction time depends heavily on the steric hindrance and electronic nature of the acid being coupled.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test on a small resin sample). A negative test (yellow beads) indicates a complete reaction.

-

Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

-

-

Cleavage and Global Deprotection:

-

Treat the dried, modified peptidyl-resin with a standard cleavage cocktail for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the final modified peptide by reverse-phase HPLC.

-

Applications in Drug Development and Beyond

The ability to precisely modify DAP residues opens up a vast landscape of applications.

-

Peptide Stapling and Cyclization: DAP can serve as a branching point for creating stapled peptides, where a synthetic brace is linked across adjacent turns of an alpha-helix to lock in its bioactive conformation[9]. Similarly, the side-chain amine can be used for head-to-tail or side-chain-to-side-chain cyclization, improving peptide stability and affinity[5][9].

-

pH-Sensitive Drug Delivery: When incorporated into peptides, the pKa of the DAP β-amino group is lowered significantly[10]. This property can be exploited to design vectors that change their charge and conformation in the acidic environment of endosomes, facilitating the release of therapeutic cargo inside cells[10].

-

Synthesis of Peptidomimetics and Nucleopeptides: The DAP side chain can be functionalized with non-peptidic moieties, such as nucleobases, to create novel hybrid molecules like nucleopeptides for antisense applications or as building blocks for complex scaffolds[11].

-

Probing Biological Systems: Attaching fluorophores, biotin tags, or spin labels to specific sites within a peptide via a DAP residue allows for detailed studies of protein-protein interactions, cellular localization, and structural biology.

Conclusion and Future Outlook

Diaminopropionic acid derivatives, particularly those employing orthogonal protection schemes, are indispensable tools in modern synthetic chemistry. They provide a reliable and versatile platform for the site-specific modification of peptides and the construction of complex molecular architectures. The synthetic routes to key building blocks are well-established, and their application in SPPS is robust and scalable. As the demand for more sophisticated bioconjugates, constrained peptides, and targeted therapeutics continues to grow, the strategic use of DAP derivatives will undoubtedly play an increasingly central role in advancing drug discovery and chemical biology. Future innovations may focus on developing novel orthogonal protection strategies and expanding the repertoire of on-resin chemical transformations possible on the DAP side chain.

References

-

Falivene, L., et al. (2019). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 24(21), 3897. [Link]

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215. [Link]

-

Roviello, G. N., et al. (2015). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. Amino Acids, 47(5), 951-959. [Link]

-

Healy, A. R., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology, 21(2), 263-271. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 364, 2,3-Diaminopropionic acid. PubChem. [Link]

-

Burk, M. J., et al. (2000). Highly Enantioselective Synthesis of α,β-Diaminopropanoic Acid Derivatives Using a Catalytic Asymmetric Hydrogenation Approach. The Journal of Organic Chemistry, 65(26), 8933–8942. [Link]

-

Genin, E., & Carion, O. (2023). Occurrence of D-amino acids in natural products. Chemistry and Biological Technologies in Agriculture, 10(1), 112. [Link]

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters. [Link]

- Google Patents. (2016). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

-

Reja, R., et al. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Journal of Visualized Experiments, (68), e42 модификации. [Link]

-

Mason, A. J., et al. (2007). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Bioconjugate Chemistry, 18(5), 1546–1555. [Link]

-

AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]

-

Deming, T. J. (2015). Synthesis of Side-Chain Modified Polypeptides. Chemical Reviews, 115(15), 7248–7292. [Link]

-

Rao, R. V. R., Tantry, S. J., & Suresh Babu, V. V. (2006). Practical and Efficient Synthesis of Orthogonally Protected α‐2,3‐Diaminopropionic Acid (2,3‐Dap), 2,4‐Diaminobutanoic Acid (2,4‐Dab), and their N‐Methylated Derivatives. Synthetic Communications, 36(19), 2901–2912. [Link]

-

Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. PubMed. [Link]

Sources

- 1. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]